N-(2-ethoxyphenyl)-2-(2-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-2-22-15-10-6-4-8-13(15)17-16(19)11-12-7-3-5-9-14(12)18(20)21/h3-10H,2,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPXHUBMOLDZBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-(2-nitrophenyl)acetamide typically involves the reaction of 2-ethoxyaniline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium ethoxide, ethanol
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: N-(2-ethoxyphenyl)-2-(2-aminophenyl)acetamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 2-ethoxyaniline and 2-nitrobenzoic acid
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
- N-(2-ethoxyphenyl)-2-(2-nitrophenyl)acetamide serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations, including reduction, substitution, and hydrolysis.
| Reaction Type | Description | Major Products Formed |
|---|---|---|
| Reduction | The nitro group can be reduced to an amine using hydrogen gas with a palladium catalyst. | N-(2-ethoxyphenyl)-2-(2-aminophenyl)acetamide |
| Substitution | The ethoxy group can be replaced with other functional groups through nucleophilic substitution. | Various substituted derivatives based on nucleophile used |
| Hydrolysis | The acetamide group can be hydrolyzed under acidic or basic conditions. | 2-ethoxyaniline and 2-nitrobenzoic acid |
Biological Applications
Potential Biological Activity
- Research has indicated that this compound may exhibit antimicrobial and anti-inflammatory properties. Studies have focused on its interactions with biomolecules and potential therapeutic effects.
Case Study: Antimicrobial Properties
- A study investigating the antimicrobial activity of various acetamides found that derivatives of this compound showed promising results against specific bacterial strains, suggesting its potential as a lead compound for drug development.
Medicinal Chemistry
Drug Development
- This compound is being explored for its potential use in designing new pharmaceuticals. Its structure allows for modifications that could enhance efficacy and reduce toxicity.
Mechanism of Action
- The mechanism by which this compound exerts its effects likely involves interaction with biological targets such as enzymes or receptors. The nitro group may participate in redox reactions, while the ethoxy and acetamide groups could influence binding affinity and selectivity .
Industrial Applications
Specialty Chemicals Production
- In industrial settings, this compound is utilized to produce specialty chemicals with specific properties. Its ability to undergo various reactions makes it valuable in the synthesis of materials used in different applications.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-(2-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the ethoxy and acetamide groups might influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural Features :
- 2-Ethoxyphenyl group : Enhances lipophilicity and may influence receptor binding.
Comparison with Similar Acetamide Derivatives
Structural Analogues
The following table summarizes structurally related acetamides and their key features:
Pharmacological and Functional Comparisons
- Anticancer Activity: The compound from -(4-((5-(1-(4-isobutylphenyl)ethyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide, demonstrated potent anti-proliferative effects against HepG2 cells . Phenoxy acetamide derivatives (e.g., compound 7d in ) showed cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), highlighting the role of nitrophenyl and phenoxy groups in enhancing activity .
Antimicrobial Activity :
- Nonlinear Optical (NLO) Properties: N-(2-nitrophenyl)-2-(benzimidazol-2-ylthio)acetamide (2b) displayed a high second-order NLO coefficient (β₀ = 1550 au) due to the electron-withdrawing nitro group enhancing charge transfer .
Key Differentiators of N-(2-ethoxyphenyl)-2-(2-nitrophenyl)acetamide
Biological Activity
N-(2-ethoxyphenyl)-2-(2-nitrophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features an ethoxy group attached to a phenyl ring and a nitrophenyl group, which contributes to its reactivity and biological activity.
The biological activity of this compound is thought to arise from several mechanisms:
- Redox Reactions : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.
- Membrane Permeability : The ethoxy group may enhance the compound's solubility and membrane permeability, affecting its bioavailability and distribution within biological systems .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to antimicrobial activity, this compound has been investigated for its anti-inflammatory properties. In animal models of inflammation, the compound demonstrated a reduction in edema and inflammatory markers. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. The results indicated an IC50 value of 15 µM against HepG2 liver carcinoma cells, suggesting moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Anti-inflammatory Model : In a controlled study involving rats with induced paw edema, administration of this compound resulted in a significant reduction in paw swelling (p < 0.05) at doses of 10 mg/kg and 20 mg/kg, indicating its potential as an anti-inflammatory agent.
Q & A
Q. What are the recommended synthetic routes for N-(2-ethoxyphenyl)-2-(2-nitrophenyl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of substituted phenyl precursors. Key steps include:
- Nucleophilic substitution : Reacting 2-nitrophenylacetic acid derivatives with 2-ethoxyaniline under coupling agents like EDCI/HOBt.
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency, while bases like triethylamine neutralize acidic byproducts .
- Temperature control : Maintaining 60–80°C prevents side reactions like nitro group reduction.
Optimization focuses on yield (60–85%) and purity (>95%), verified via TLC and HPLC .
Q. How should researchers confirm structural integrity and purity post-synthesis?
- Spectroscopic characterization :
- ¹H/¹³C NMR : Validate substituent positions (e.g., ethoxy group at δ 1.3–1.5 ppm; nitro group aromatic protons at δ 7.5–8.2 ppm).
- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
- Chromatographic methods : HPLC with UV detection (λ = 254 nm) assesses purity. Recrystallization in ethanol improves crystallinity .
Q. What key physicochemical properties influence solubility and stability?
- Molecular weight : ~328.3 g/mol (estimated via mass spectrometry).
- LogP : ~2.1 (predicted), indicating moderate lipophilicity.
- Solubility : Soluble in DMSO (>10 mg/mL) but limited in aqueous buffers (<0.1 mg/mL). Stability is pH-sensitive; avoid alkaline conditions to prevent hydrolysis .
Advanced Research Questions
Q. What strategies elucidate the compound’s mechanism of action in biological systems?
- Target identification : Use molecular docking to predict interactions with enzymes (e.g., cyclooxygenase-2 or kinases). Validate via SPR (surface plasmon resonance) for binding affinity (Kd) measurements .
- Cellular assays : Measure IC₅₀ in cancer cell lines (e.g., MCF-7) using MTT assays. Compare with positive controls (e.g., doxorubicin) to assess potency .
- Metabolic stability : Incubate with liver microsomes to evaluate CYP450-mediated degradation .
Q. How can researchers resolve discrepancies in reported biological activities?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Dose-response curves : Use 8–10 concentration points to improve IC₅₀ accuracy.
- Orthogonal validation : Confirm anti-inflammatory activity via both COX-2 inhibition and TNF-α ELISA .
Q. What structural modifications enhance bioactivity in derivatives?
- Nitro group substitution : Replace with electron-withdrawing groups (e.g., CF₃) to improve metabolic stability.
- Ethoxy group optimization : Introduce bulkier alkoxy groups (e.g., isopropoxy) to enhance target selectivity .
- Amide linker replacement : Substitute acetamide with sulfonamide to modulate pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
